molecular formula C22H15F3N2OS B2696140 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 798558-42-6

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2696140
CAS No.: 798558-42-6
M. Wt: 412.43
InChI Key: JZTPSMLCHZZMPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrazonoyl halides as precursors . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS/c23-22(24,25)28-18-13-11-17(12-14-18)26-21-27-19(15-7-3-1-4-8-15)20(29-21)16-9-5-2-6-10-16/h1-14H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPSMLCHZZMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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